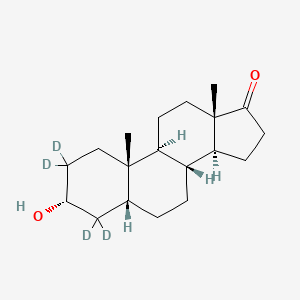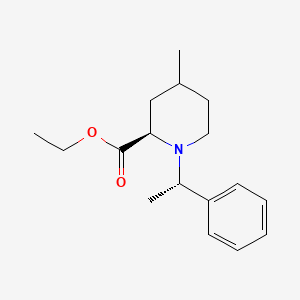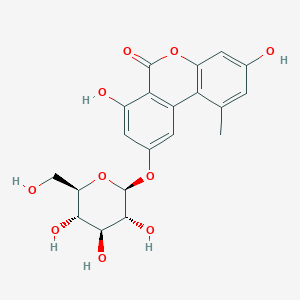![molecular formula C8H7ClF3NO B13436501 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetaldehyde or 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid.
科学的研究の応用
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins, which can lead to increased potency and selectivity .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the ethanol moiety but shares the pyridine ring with chloro and trifluoromethyl substitutions.
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Contains two chloro groups and a trifluoromethyl group on the pyridine ring.
Uniqueness
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H7ClF3NO |
|---|---|
分子量 |
225.59 g/mol |
IUPAC名 |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H7ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-4,14H,1H3 |
InChIキー |
YRZVYDSIKQJDLA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


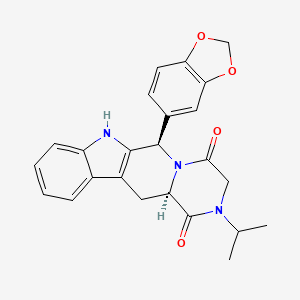
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
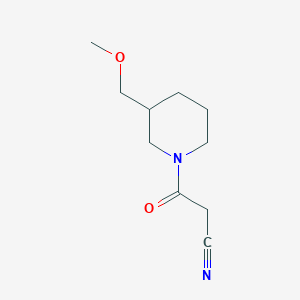
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
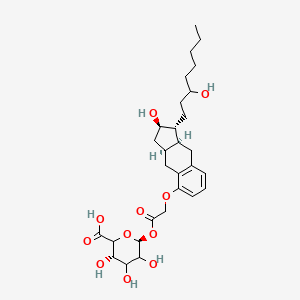
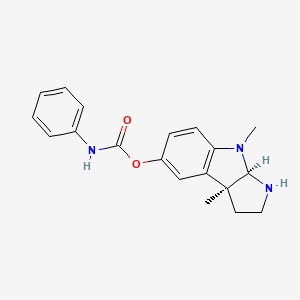
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
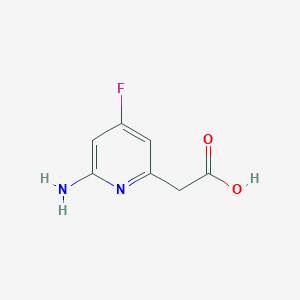
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
